molecular formula C5H6O B1194870 Pent-2-ynal CAS No. 55136-52-2

Pent-2-ynal

Cat. No. B1194870
CAS RN: 55136-52-2
M. Wt: 82.1 g/mol
InChI Key: VLTOSDJJTWPWLS-UHFFFAOYSA-N
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Description

Pent-2-ynal is a chemical compound with the formula C5H6O . It has a molecular weight of 82.1005 . The IUPAC Standard InChI for Pent-2-ynal is InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 .


Synthesis Analysis

Pent-2-ynal can be synthesized by many methods. One commonly used synthesis method is through the oxidation of 4-pentyn-1-ol using oxidizing agents such as PCC (pyridinium chlorochromate). This reaction leads to the formation of pent-2-ynal, water, and PCC.


Molecular Structure Analysis

The Pent-2-ynal molecule contains a total of 11 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 aldehyde (aliphatic) . The 2D chemical structure image of Pent-2-ynal is also called skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

Pent-2-ynal has a molecular weight of 82.1005 . The IUPAC Standard InChI for Pent-2-ynal is InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 .

Scientific Research Applications

  • General Anesthesia Effects : A study on the effects of general anesthesia on plasma metabolites and hormones in pigs mentioned pentobarbital, a barbiturate with structural similarity to Pent-2-ynal, showing its influence on physiological responses (Daş et al., 2016).

  • Tissue Permeability : Research on tissue permeability, particularly regarding insulin's effect on pentose uptake by the diaphragm, offers insights into how Pent-2-ynal or related compounds could interact with cellular membranes (Kipnis & Cori, 1957).

  • Catalytic Applications : A study on rhodium/phosphoramidite-alkene ligand complexes for catalytic asymmetric intramolecular hydroacylation highlights the potential application of Pent-2-ynal in catalysis (Hoffman & Carreira, 2011).

  • Renal Carcinogenicity of Solvents : Research on the renal carcinogenicity of solvents like pentachloroethane suggests a potential area of toxicological study for Pent-2-ynal and related compounds (Goldsworthy et al., 1988).

  • Thermodynamics in Pyrolysis : A study on the thermal decomposition of Pent-2-yne, closely related to Pent-2-ynal, provides insights into the thermodynamics and kinetics relevant in pyrolysis processes (Nguyen & King, 1982).

  • Dental Applications : Investigation into dipentaerythritol penta-acrylate phosphate for bonding methacrylates to zirconia suggests a role for Pent-2-ynal in dental materials science (Chen et al., 2016).

  • Reaction Repetition and Validation : A study on the base-catalyzed condensation reaction involving pent-2-enal emphasizes the importance of verifying experimental findings, which could be relevant for research involving Pent-2-ynal (Ryan et al., 2018).

  • Oxidation Kinetics and Thermodynamics : Research on the oxidation kinetics and thermodynamics of resonance-stabilized radicals, including pent-1-en-3-yl, can inform the understanding of reactive intermediates related to Pent-2-ynal (Döntgen et al., 2019).

  • Scaling of Morphogen Gradients : A study on the scaling of the Dpp activation gradient in Drosophila wing imaginal discs involving the protein Pentagone could provide a biological context for the effects of Pent-2-ynal or similar molecules (Ben-Zvi et al., 2011).

  • Theoretical Studies on Thermal Rearrangements : Theoretical investigations into the thermal rearrangements of compounds like 1-hexen-5-yne provide insights into reaction mechanisms that could be relevant for Pent-2-ynal chemistry (Bozkaya & Özkan, 2012).

properties

IUPAC Name

pent-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTOSDJJTWPWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203646
Record name Pent-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-2-ynal

CAS RN

55136-52-2
Record name Pent-2-ynal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055136522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pent-2-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
J Kurita, S Shiratori, S Yasuike… - Journal of the Chemical …, 1991 - pubs.rsc.org
… , in analogy with thiepines,5,6 and only two examples of phosphepines have been reported .73 2,7-Di-tertbutyl-l-phenylphosphepine is prepared from 4,4-dimethylpent-2-ynal via two …
Number of citations: 2 pubs.rsc.org
P Liu, W Shao, Z Yang, J Yang, L Jia, Y Pan… - ACS …, 2023 - ACS Publications
… (30) In addition, the other two alkynyl aldehydes (3-butynal and pent-2-ynal) were also detected in the catalytic products of furanic compounds, as shown in Table 1. It is reasonable to …
Number of citations: 1 pubs.acs.org
SS Gholap, A Al Dakhil, P Chakraborty, H Li… - Chemical …, 2021 - pubs.rsc.org
… 17a Surprisingly, the hydrogenation of pent-2-ynal and 3-phenylpropiolaldehyde gave pent-2-yn-1-ol and 3-phenylprop-2-ynol in 80% and 78% yields, respectively, without affecting the …
Number of citations: 3 pubs.rsc.org
R Beretta, M Giambelli Gallotti, U Penne… - The Journal of …, 2015 - ACS Publications
… This two-step sequence from compound 8 was more practical than the direct addition of pent-2-ynal to the 2-lithium derivative of iodide 8, owing to difficulties in preparing and handling …
Number of citations: 11 pubs.acs.org
JM Raelin - 2006 - d-scholarship.pitt.edu
… The TMSQD-catalyzed AAC reactions of both pent-2-ynal and 6-(tbutyldimethylsiloxy)hex-2-ynal provided the desired 2-oxetanones 37 (an essential intermediate in the total synthesis …
Number of citations: 0 d-scholarship.pitt.edu
A Farooq, HW Lee, J Jae, EE Kwon, YK Park - Environmental research, 2020 - Elsevier
Emulsification is a cost effective and simple method to use pyrolysis oil (or bio-oil) along with diesel as an emulsified fuel. Several combinations of emulsifiers, such as Span 80 and …
Number of citations: 9 www.sciencedirect.com
Y Shi, Y Yang, W Piekoszewski, J Zeng… - … journal of food …, 2020 - Wiley Online Library
The coagulation mechanism and quality characteristics of tofu depend on the choice of coagulant. The effects of using magnesium chloride (MgCl 2 ), calcium sulphate (Ca SO 4 ), …
Number of citations: 26 ifst.onlinelibrary.wiley.com
A Farooq, H Shafaghat, J Jae, SC Jung… - Journal of environmental …, 2019 - Elsevier
Bio-oil (biomass pyrolysis oil) has some undesirable properties (eg, low heating value, high corrosiveness, and high viscosity) that restrain its direct use as a transportation fuel. The …
Number of citations: 66 www.sciencedirect.com
C Imo, SM Abu, OP Emmanuel… - Int. J. Curr. Res. Biosci …, 2020 - researchgate.net
Solanum melongena (egg plant) is an essential vegetable in the family of Solanaceae that is well consumed in Colombian Caribbean (Murrugo et al., 2017). In Africa, over 200 species …
Number of citations: 1 www.researchgate.net
D Chalupa - is.muni.cz
Pseurotins are natural products characterized by an unusual and highly substituted furanone-y-lactam spirocyclic core. Spectrum of interesting biological activities were reported for the …
Number of citations: 2 is.muni.cz

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